2-[(4-ethylphenoxy)methyl]-1H-benzimidazole 2-[(4-ethylphenoxy)methyl]-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.: 82326-48-5
VCID: VC15232035
InChI: InChI=1S/C16H16N2O/c1-2-12-7-9-13(10-8-12)19-11-16-17-14-5-3-4-6-15(14)18-16/h3-10H,2,11H2,1H3,(H,17,18)
SMILES:
Molecular Formula: C16H16N2O
Molecular Weight: 252.31 g/mol

2-[(4-ethylphenoxy)methyl]-1H-benzimidazole

CAS No.: 82326-48-5

Cat. No.: VC15232035

Molecular Formula: C16H16N2O

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-ethylphenoxy)methyl]-1H-benzimidazole - 82326-48-5

Specification

CAS No. 82326-48-5
Molecular Formula C16H16N2O
Molecular Weight 252.31 g/mol
IUPAC Name 2-[(4-ethylphenoxy)methyl]-1H-benzimidazole
Standard InChI InChI=1S/C16H16N2O/c1-2-12-7-9-13(10-8-12)19-11-16-17-14-5-3-4-6-15(14)18-16/h3-10H,2,11H2,1H3,(H,17,18)
Standard InChI Key PLYCVBWGNLHEAQ-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzimidazole ring system (C7H6N2) fused with a benzene ring and substituted at the 2-position by a (4-ethylphenoxy)methyl group. The molecular formula is C16H16N2O, with a molecular weight of 252.31 g/mol . Key structural features include:

  • Benzimidazole core: A planar, aromatic heterocycle providing stability and π-π stacking potential.

  • 4-Ethylphenoxy group: A hydrophobic substituent enhancing membrane permeability and target binding.

  • Methylene linker: Facilitates conformational flexibility for interactions with biological targets .

Physicochemical Characteristics

Critical parameters are summarized below:

PropertyValueSource
Molecular Weight252.31 g/mol
LogP (Partition Coefficient)3.70
PSA (Polar Surface Area)37.91 Ų
SolubilitySlightly soluble in water; soluble in organic solvents

The moderate LogP value indicates balanced lipophilicity, suitable for both cellular uptake and aqueous solubility. The polar surface area suggests potential for hydrogen bonding, a trait exploited in drug design .

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution between 4-ethylphenol and a benzimidazole precursor. Murray et al. (1982) detailed a method involving:

  • Reaction: 2-Chloromethylbenzimidazole is reacted with 4-ethylphenol in the presence of a base (e.g., K2CO3) in dimethylformamide (DMF) at 80–100°C.

  • Purification: Crude product is isolated via column chromatography (silica gel, ethyl acetate/hexane) .

Yield optimization studies report efficiencies of 65–75% under these conditions. Alternative approaches include Ullmann coupling or microwave-assisted synthesis, though scalability remains a challenge .

Industrial-Scale Manufacturing

Industrial production faces hurdles due to:

  • High-temperature requirements: Energy-intensive steps increase costs.

  • Purification complexity: Chromatography is impractical for bulk synthesis; recrystallization using ethanol/water mixtures is preferred .

Recent advances in continuous flow reactors have improved throughput by 40% compared to batch processes, as demonstrated in pilot studies .

Pharmacological Applications

Anticancer Activity

Benzimidazole derivatives exhibit broad-spectrum anticancer effects. For 2-[(4-ethylphenoxy)methyl]-1H-benzimidazole, proposed mechanisms include:

  • DNA intercalation: The planar benzimidazole ring inserts between DNA base pairs, disrupting replication .

  • Enzyme inhibition: Structural analogs inhibit RAF kinase (IC50 = 0.002–0.014 μM), a key regulator of the MAPK/ERK pathway .

In vitro assays against cancer cell lines reveal notable activity:

Cell LineIC50 (μM)Target PathwaySource
HL60 (Leukemia)<10Apoptosis induction
A549 (Lung)7.3 ± 1.0ERK phosphorylation
MCF-7 (Breast)6.1 ± 0.6Cell cycle arrest

Biochemical Mechanisms of Action

Interaction with DNA

Molecular docking studies suggest the benzimidazole core intercalates between guanine-cytosine base pairs, inducing helical distortion. This inhibits topoisomerase II, leading to double-strand breaks (DSBs) and apoptosis .

Enzyme Inhibition

The compound’s methylene linker allows optimal positioning within the ATP-binding pocket of kinases. For example:

  • RAF kinase inhibition: The 4-ethylphenoxy group forms hydrophobic interactions with Leu505 and Val471, stabilizing the inactive kinase conformation .

  • HDAC modulation: Benzimidazole derivatives demethylate histones, reactivating tumor suppressor genes (e.g., p16INK4a) .

Future Perspectives

Targeted Drug Delivery

Conjugating the compound to nanoparticles (e.g., PEGylated liposomes) could enhance tumor specificity. Preliminary studies show a 3-fold increase in accumulation at tumor sites compared to free drug .

Combination Therapies

Synergy with checkpoint inhibitors (e.g., anti-PD-1) is under investigation. In murine models, co-administration reduced melanoma growth by 78% versus monotherapy .

Structural Optimization

Introducing electron-withdrawing groups (e.g., -CF3) at the phenoxy ring may improve kinase binding affinity. Computational models predict a 20% increase in RAF kinase inhibition with such modifications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator